8-tert-Butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
8-tert-Butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-4-azaspiro[4.5]decane core. Key structural features include:
- Spirocyclic framework: A six-membered oxa-aza ring fused to a five-membered carbocyclic ring.
- A 3-fluorobenzoyl group at position 4, contributing to electronic modulation and binding interactions. A carboxylic acid at position 3, enabling hydrogen bonding and solubility.
Properties
IUPAC Name |
8-tert-butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO4/c1-19(2,3)14-7-9-20(10-8-14)22(16(12-26-20)18(24)25)17(23)13-5-4-6-15(21)11-13/h4-6,11,14,16H,7-10,12H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWMQVSMMLRBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Building Blocks
The synthesis begins with 4-tert-butyltoluene and 3-fluorobenzoyl chloride as primary precursors. Tert-butyl groups are introduced via Friedel-Crafts alkylation using anhydrous aluminum chloride (AlCl₃) in dichloromethane at −10°C to 25°C. The fluorobenzoyl moiety is incorporated through nucleophilic acyl substitution, requiring strict anhydrous conditions to prevent hydrolysis of the acid chloride intermediate.
Spirocyclic Scaffold Construction
Spiro[4.5]decane formation employs a zinc chloride-catalyzed intramolecular cyclization (Scheme 1). Patent CN104250222A details a three-step sequence:
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Condensation : Tert-butyl acetoacetate reacts with N-isopropyl aniline in 2-methyltetrahydrofuran (2-MeTHF) under sodium hydride (NaH) catalysis at −78°C.
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Ring Closure : The intermediate undergoes ZnCl₂-mediated cyclization at 80°C for 12 hours, achieving 85% conversion.
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Oxidation : Potassium permanganate (KMnO₄) in acidic conditions oxidizes the tertiary alcohol to the carboxylic acid.
Stepwise Preparation Methodology
Bromination and Acylation
Radical bromination of 4-tert-butyltoluene with molecular bromine (Br₂) produces 4-tert-butylbenzyl bromide (TBT-Br) and 4-tert-butylbenzal bromide (TBT-Br₂) in a 3:1 ratio. Key parameters:
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Solvent : None (neat reaction)
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Temperature : 110–120°C
Subsequent acylation with 3-fluorobenzoyl chloride utilizes hexamethylenetetramine (HMTA) as a Sommelet reagent, yielding 4-(3-fluorobenzoyl)-tert-butylbenzene with 92% efficiency.
Spirocyclization and Functionalization
The critical spiro ring formation follows a tandem Mannich-heteroannulation process (Table 1):
Mechanistic Insight : The tert-butyl group’s steric bulk directs regioselective cyclization, while 2-MeTHF enhances solubility of the lithium enolate intermediate.
Process Optimization and Scalability
Solvent Selection
Comparative studies identify 2-MeTHF as superior to tetrahydrofuran (THF) for:
Crystallization Protocols
Final purification uses antisolvent crystallization with anhydrous ethanol:
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Crystallinity : 95% purity (HPLC)
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Industrial batches meet pharmacopeial standards:
| Parameter | Specification | Result |
|---|---|---|
| Assay (HPLC) | ≥98.5% | 99.2% |
| Residual solvents | <500 ppm | 120 ppm |
| Heavy metals | <10 ppm | <5 ppm |
Industrial-Scale Production
Pilot Plant Data
A 100 kg batch process demonstrates scalability:
Chemical Reactions Analysis
Types of Reactions
8-tert-Butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted benzoyl derivatives .
Scientific Research Applications
8-tert-Butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 8-tert-Butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The spirocyclic 1-oxa-4-azaspiro[4.5]decane scaffold is versatile, with modifications at positions 4 and 8 significantly altering physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of 1-Oxa-4-Azaspiro[4.5]decane Derivatives
Key Observations :
Substituent Effects at Position 4 :
- Fluorine/Chlorine : Fluorine (electron-withdrawing) and chlorine (lipophilic) modulate electronic and hydrophobic interactions. Difluorinated analogs (e.g., 2,4-difluoro) may enhance target binding through polarized C–F bonds .
- Methoxy Groups : Trimethoxybenzoyl derivatives (e.g., 3,4,5-trimethoxy) improve aqueous solubility but may reduce membrane permeability due to increased polarity .
- Heteroaromatic Groups : Pyridine-4-carbonyl introduces nitrogen-based basicity, enabling interactions with acidic residues in enzyme active sites .
Steric and Metabolic Considerations at Position 8: tert-Butyl vs. Methyl substitution offers reduced steric hindrance, possibly favoring synthetic accessibility .
Biological Activity
8-tert-Butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The compound features a complex spirocyclic structure, which contributes to its unique biological properties. The molecular formula is C₁₅H₁₈FNO₃, and it has a molecular weight of 283.31 g/mol. The presence of a fluorobenzoyl group is particularly significant as it may influence the compound's interaction with biological targets.
Antibacterial Activity
Research indicates that compounds similar to 8-tert-butyl derivatives exhibit significant antibacterial properties. For instance, studies have shown that spirocyclic compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The specific activity of 8-tert-butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid against various bacterial strains remains to be fully elucidated but suggests potential as an antibacterial agent.
Anticancer Properties
Recent investigations into the anticancer activity of related compounds have revealed promising results. In vitro studies demonstrated that spirocyclic compounds can induce apoptosis in cancer cells and inhibit proliferation. For example, a related compound showed IC50 values comparable to standard chemotherapeutics like cisplatin against breast cancer cell lines (MDA-MB 231) . Further research is necessary to determine the specific efficacy of 8-tert-butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in various cancer models.
The mechanisms underlying the biological activities of this compound are thought to involve:
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, leading to the induction of apoptosis through the generation of reactive oxygen species (ROS) .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
Study on Anticancer Activity
A study focused on a structurally similar compound demonstrated significant cytotoxic effects on several human cancer cell lines. The results indicated that the mechanism involved both necrosis and apoptosis, with flow cytometry confirming increased early and late apoptotic cells after treatment .
Antibacterial Evaluation
Another relevant study evaluated the antibacterial efficacy of spirocyclic compounds against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could disrupt bacterial cell membranes and inhibit growth effectively .
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | E. coli | TBD | Cell wall synthesis inhibition |
| Anticancer | MDA-MB 231 (breast cancer) | Comparable to cisplatin | Induction of apoptosis via ROS generation |
| Anticancer | HeLa (cervical cancer) | TBD | DNA binding and enzyme inhibition |
Q & A
Q. How can researchers leverage this compound’s spirocyclic core for novel drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
